molecular formula C16H13N B1626148 4-Phenylnaphthalen-1-amine CAS No. 87833-80-5

4-Phenylnaphthalen-1-amine

Cat. No. B1626148
CAS RN: 87833-80-5
M. Wt: 219.28 g/mol
InChI Key: HPNTZCAYLSSXRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylnaphthalen-1-amine (NPN) is an aromatic amine with the chemical formula C16H12NH . This molecule is notable for its binding affinity in mouse major urinary protein (MUP) .


Synthesis Analysis

The synthesis of 4-Phenylnaphthalen-1-amine-based dyes has been theoretically assessed via density functional theory (DFT) and time-dependent density functional theory (TDDFT) . The optoelectronic and photovoltaic parameters of these dyes have been investigated .


Molecular Structure Analysis

The molecular structure of 4-Phenylnaphthalen-1-amine has been analyzed using the MPW1PW91 functional in conjunction with the 6-31G (d, p) basis set .


Chemical Reactions Analysis

Amines, including 4-Phenylnaphthalen-1-amine, can undergo various reactions such as alkylation and acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Phenylnaphthalen-1-amine are influenced by factors such as feedstock choice, pyrolysis temperature, and pyrolysis type .

Scientific Research Applications

Electromechanical Properties

  • Multielectrochromic Materials : N-Phenylnaphthalen-2-amine and its derivatives are used in creating conducting polymer films exhibiting multiple colors under different potentials, with fast switching times and reasonable stability. This makes them suitable for applications in electrochromic devices (Zhang, Wang, & Ouyang, 2011).

Chemical Analysis

  • Fluorescence Enhancement : The addition of N-phenyl substituents to 4-aminostilbenes, a class including 4-Phenylnaphthalen-1-amine, leads to enhanced fluorescence, important for chemical analysis and sensing technologies (Yang, Chiou, & Liau, 2002).

Bioimaging Applications

  • Triazole-Based Fluorescent Probes : 4-Phenylnaphthalen-1-amine derivatives have been used to develop triazole-based fluorescent chemosensors for detecting metal ions like Zn2+, which are crucial in bioimaging and biomedical research (Iniya et al., 2014).

Polymer Science

  • High-Tg Aromatic Poly(amine-oxadiazole)s : A naphthylamine-derived aromatic dicarboxylic acid, including derivatives of 4-Phenylnaphthalen-1-amine, has been used in the synthesis of high glass-transition temperature (Tg) polymers. These materials have applications in blue-light-emitting devices (Liou, Hsiao, Chen, & Yen, 2006).

Medicinal Chemistry

  • Apoptosis Inducers in Cancer Treatment : Certain derivatives of 4-Phenylnaphthalen-1-amine have been identified as potent inducers of apoptosis, making them potential candidates for cancer treatment (Jiang, Crogan-Grundy, Drewe, Tseng, & Cai, 2008).

Organic Optoelectronics

  • Organic Light-Emitting Diodes (OLEDs) : Benzothiazole-based fluorescent materials derived from 4-Phenylnaphthalen-1-amine have been synthesized for use in OLEDs, demonstrating potential for electroluminescent devices (Fu et al., 2009).

Environmental Analysis

  • Magnetic Solid-Phase Extraction : Functionalized polythiophene-coated magnetic nanoparticles, incorporating 4-Phenylnaphthalen-1-amine derivatives, have been developed for the extraction of environmental pollutants like phthalates (Baharin, Muhamad Sarih, & Mohamad, 2016).

Mechanism of Action

The mechanism of action of 4-Phenylnaphthalen-1-amine involves membrane lysis and iron chelation . It has been demonstrated that it can be used for the electrochemical sensing of N-Phenylnaphthalen-1-amine .

Safety and Hazards

The safety and hazards of 4-Phenylnaphthalen-1-amine are documented in its Safety Data Sheet . It is recommended to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .

Future Directions

The future directions of 4-Phenylnaphthalen-1-amine research include its use in designing highly proficient organic solar cells . Theoretical calculations can provide a strategy for the construction of new promising sensitizers for Dye-Sensitized Solar Cells (DSSCs) .

properties

IUPAC Name

4-phenylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNTZCAYLSSXRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70517751
Record name 4-Phenylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylnaphthalen-1-amine

CAS RN

87833-80-5
Record name 4-Phenylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A pressure bottle was charged with 4-bromonaphthalen-1-amine (500 mg, 2251 μmol), phenylboronic acid (357 mg, 2927 μmol), PdCl2(dppf)-CH2Cl2 adduct (91.9 mg, 113 μmol), 2.0 M sodium carbonate (2251 μl, 4503 μmol) and 9.0 mL of dioxane. The bottle was sealed and the mixture was heated at 85° C. for 2 h. LCMS showed desired product as the major component. The mixture was diluted with DCM and washed with water. The organic portion was dried, filtered and concentrated. The crude material was purified by silica gel chromatography, DCM to 2% MeOH/DCM to provide 4-phenylnaphthalen-1-amine. MS: [M+H]=220.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
357 mg
Type
reactant
Reaction Step One
Quantity
2251 μL
Type
reactant
Reaction Step One
Quantity
91.9 mg
Type
catalyst
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenylnaphthalen-1-amine
Reactant of Route 2
Reactant of Route 2
4-Phenylnaphthalen-1-amine
Reactant of Route 3
Reactant of Route 3
4-Phenylnaphthalen-1-amine
Reactant of Route 4
Reactant of Route 4
4-Phenylnaphthalen-1-amine
Reactant of Route 5
Reactant of Route 5
4-Phenylnaphthalen-1-amine
Reactant of Route 6
Reactant of Route 6
4-Phenylnaphthalen-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.